Cas no 1998629-80-3 ((2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid)

(2S)-3-(4-Chloro-3-fluorophenyl)-2-acetamidopropanoic acid is a chiral synthetic intermediate with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorinated aromatic ring and an acetamido-substituted propanoic acid moiety, offering versatility in derivatization for bioactive compound development. The stereospecific (2S) configuration ensures enantiomeric purity, critical for targeted biological activity. The presence of both chloro and fluoro substituents enhances its utility in structure-activity relationship studies, particularly in modulating electronic and steric properties. This compound is suitable for peptide synthesis, enzyme inhibition studies, and as a precursor for novel therapeutic agents. High-purity grades are available to meet rigorous research standards.
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid structure
1998629-80-3 structure
Product Name:(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
CAS No:1998629-80-3
MF:C11H11ClFNO3
MW:259.661345720291
CID:5638096
PubChem ID:165918649
Update Time:2025-11-07

(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1998629-80-3
    • (2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
    • EN300-28280694
    • Inchi: 1S/C11H11ClFNO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
    • InChI Key: ZWSALOCOGAQMOG-JTQLQIEISA-N
    • SMILES: ClC1C=CC(=CC=1F)C[C@@H](C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 259.0411491g/mol
  • Monoisotopic Mass: 259.0411491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.4Ų

(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28280694-0.05g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3 95.0%
0.05g
$612.0 2025-03-19
Enamine
EN300-28280694-0.1g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3 95.0%
0.1g
$640.0 2025-03-19
Enamine
EN300-28280694-0.25g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3 95.0%
0.25g
$670.0 2025-03-19
Enamine
EN300-28280694-0.5g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3 95.0%
0.5g
$699.0 2025-03-19
Enamine
EN300-28280694-1.0g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3 95.0%
1.0g
$728.0 2025-03-19
Enamine
EN300-28280694-2.5g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3 95.0%
2.5g
$1428.0 2025-03-19
Enamine
EN300-28280694-5.0g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3 95.0%
5.0g
$2110.0 2025-03-19
Enamine
EN300-28280694-10.0g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3 95.0%
10.0g
$3131.0 2025-03-19
Enamine
EN300-28280694-1g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3
1g
$728.0 2023-09-09
Enamine
EN300-28280694-5g
(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid
1998629-80-3
5g
$2110.0 2023-09-09

(2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid Related Literature

Additional information on (2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid

Comprehensive Overview of (2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid (CAS No. 1998629-80-3)

The compound (2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid (CAS No. 1998629-80-3) is a chiral amino acid derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a 4-chloro-3-fluorophenyl group and an acetamido moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its relevance in drug discovery and medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

One of the key reasons for the growing attention toward (2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid is its role in structure-activity relationship (SAR) studies. The presence of both chloro and fluoro substituents on the phenyl ring enhances its binding affinity to biological targets, a feature highly sought after in small molecule therapeutics. Recent trends in AI-driven drug design have further highlighted the importance of such compounds, as they serve as building blocks for machine learning-based predictive models in pharmacology.

From a synthetic perspective, CAS No. 1998629-80-3 is often utilized in asymmetric synthesis due to its chiral center at the 2-position. This property is critical for producing enantiomerically pure compounds, a requirement for many FDA-approved drugs. The compound’s carboxylic acid functionality also allows for further derivatization, enabling the creation of peptide mimetics and prodrugs. These applications align with current industry demands for targeted drug delivery systems and personalized medicine.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize (2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid. Topics such as catalytic efficiency and solvent-free reactions are frequently discussed in relation to this compound, reflecting the broader shift toward environmentally friendly practices in chemical manufacturing. Additionally, its stability under various pH conditions makes it a candidate for formulation studies in oral drug delivery.

The compound’s spectroscopic properties, including NMR and mass spectrometry data, are well-documented, aiding in its identification and quality control. This is particularly important for contract research organizations (CROs) and academic labs that rely on accurate characterization for their projects. Furthermore, the rise of high-throughput screening (HTS) technologies has increased the demand for well-defined compounds like CAS No. 1998629-80-3, as they are essential for lead optimization pipelines.

In summary, (2S)-3-(4-chloro-3-fluorophenyl)-2-acetamidopropanoic acid (CAS No. 1998629-80-3) is a versatile and scientifically significant compound with applications spanning drug development, biocatalysis, and material science. Its alignment with contemporary research trends, such as AI in chemistry and sustainable synthesis, ensures its continued relevance in the evolving landscape of life sciences.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司